molecular formula C29H25N3O6 B15084699 [2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 769152-20-7

[2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

Cat. No.: B15084699
CAS No.: 769152-20-7
M. Wt: 511.5 g/mol
InChI Key: TTWMORJPEFUZDG-UXHLAJHPSA-N
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Description

The compound [2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a hydrazone derivative featuring a naphthalene moiety and a 4-methoxybenzoate ester. Its structure includes:

  • A central phenyl ring substituted with an ethoxy group at position 2 and a hydrazinylidene-methyl group at position 2.
  • A 4-methoxybenzoate ester, contributing to lipophilicity and steric effects .

Predicted physicochemical properties include a molecular weight of 481.16 g/mol and collision cross-section (CCS) values ranging from 216.3 Ų ([M+H]+) to 228.5 Ų ([M+Na]+) .

Properties

CAS No.

769152-20-7

Molecular Formula

C29H25N3O6

Molecular Weight

511.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C29H25N3O6/c1-3-37-26-17-19(11-16-25(26)38-29(35)21-12-14-22(36-2)15-13-21)18-30-32-28(34)27(33)31-24-10-6-8-20-7-4-5-9-23(20)24/h4-18H,3H2,1-2H3,(H,31,33)(H,32,34)/b30-18+

InChI Key

TTWMORJPEFUZDG-UXHLAJHPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate typically involves the condensation of an aldehyde or ketone with a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific synthetic route may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Acid catalysts for condensation reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry, forming complexes with metal ions.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential. It may act as an enzyme inhibitor, receptor agonist, or antagonist, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound could be used in the production of advanced materials, such as polymers, dyes, and coatings. Its unique chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of [2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound could modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzoate Ester

The 4-methoxybenzoate group distinguishes this compound from analogs with alternative alkoxy or aryl substitutions:

Compound Name Benzoate Substituent Predicted CCS ([M+H]+) Molecular Weight (g/mol)
Target Compound 4-methoxy 216.3 Ų 481.16
[2-ethoxy-4-...] 4-ethoxybenzoate 4-ethoxy 223.3 Ų 496.20
4-[(E)-...] 4-propoxybenzoate 4-propoxy Not reported ~510.22 (estimated)
4-((E)-...)phenyl 2-bromobenzoate 2-bromo Not reported ~550.02 (estimated)

Key Observations :

  • Larger alkoxy substituents (e.g., ethoxy, propoxy) increase CCS due to greater steric bulk .
  • Halogenated analogs (e.g., bromo) exhibit higher molecular weights but lack CCS data for direct comparison .

Modifications in the Hydrazone Moiety

The naphthalen-1-ylamino group in the target compound contrasts with phenyl or substituted phenyl groups in analogs:

Compound Name Hydrazone Substituent Key Structural Feature
Target Compound Naphthalen-1-ylamino Extended aromatic system
[2-ethoxy-4-...] 4-methylphenoxy 4-Methylphenoxy Reduced steric bulk
4-((E)-...)phenyl 4-toluidino 4-Methylphenyl (toluidino) Electron-donating methyl group
2-[(E)-4-Methoxybenzylidene...] 4-Methoxybenzylidene Conjugated imine system

Key Observations :

  • The naphthalene group enhances aromatic interactions compared to phenyl or toluidino derivatives .

Physicochemical Properties and Trends

Collision Cross-Section (CCS) and Adduct Behavior
Compound Name Adduct m/z CCS (Ų)
Target Compound [M+H]+ 482.17 216.3
[M+Na]+ 504.15 228.5
4-ethoxybenzoate Analog [M+H]+ 497.21 223.3
[M+Na]+ 519.19 237.1

Trends :

  • Sodium adducts ([M+Na]+) consistently show higher CCS values than protonated forms ([M+H]+) due to increased ionic radius .
  • Ethoxy substitution increases CCS by ~7 Ų compared to methoxy, reflecting greater conformational flexibility .

Crystallographic and Hydrogen-Bonding Insights

While crystallographic data for the target compound is unavailable, related hydrazones (e.g., methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate) exhibit hydrogen-bonded dimerization via N–H···O interactions . This suggests that the target compound may form similar intermolecular networks, influencing solubility and solid-state stability.

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